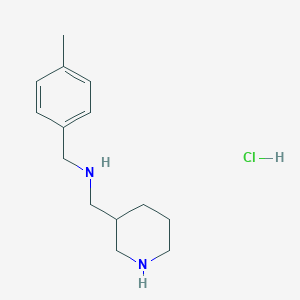

N-(4-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride

Description

N-(4-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride is a synthetic amine derivative with a molecular formula of C₁₄H₂₃ClN₂ and a molecular weight of 254.80 g/mol . Its structure comprises a piperidin-3-yl group linked to a methanamine backbone, which is further substituted with a 4-methylbenzyl moiety. The compound is synthesized via reductive amination, a common method for secondary amine formation, using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent in anhydrous tetrahydrofuran (THF) . The hydrochloride salt form enhances stability and solubility for pharmacological applications.

Key spectral data include ¹H NMR signals for the aromatic protons of the 4-methylbenzyl group (δ ~7.2–7.4 ppm) and the piperidine ring protons (δ ~2.5–3.5 ppm). LCMS analysis confirms a molecular ion peak at m/z = 219 (M⁺ - HCl), consistent with the free base form .

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-4-6-13(7-5-12)9-16-11-14-3-2-8-15-10-14;/h4-7,14-16H,2-3,8-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBZSQDNHSHSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-81-0 | |

| Record name | 3-Piperidinemethanamine, N-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base, such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are often conducted in polar solvents like ethanol or acetonitrile.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

Reduction: Production of reduced amines or alcohols.

Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride is a chemical compound with a molecular formula of and a molecular weight of approximately 254.80 g/mol. It features a piperidine ring and a 4-methylbenzyl group in its structure. This compound is utilized in scientific research, especially in medicinal chemistry and pharmacology, due to its potential therapeutic and biological activities.

Potential Biological Activities

This compound may modulate neurotransmitter systems and interact with serotonin receptors, suggesting potential applications in treating mood disorders or anxiety. It has demonstrated effectiveness in receptor binding assays, indicating it could be a selective serotonin reuptake inhibitor. Further studies are needed to fully understand its pharmacological profile and potential side effects when interacting with other neurotransmitter systems.

Synthesis and Chemical Reactivity

The chemical reactivity of this compound is due to the functional groups in its structure, and it can undergo reactions typical of amines. These reactions are important for synthesizing derivatives with enhanced biological properties or altered pharmacokinetics.

Monoamine Releasing Agent

(1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride acts as a monoamine releasing agent, influencing the release of neurotransmitters like dopamine and norepinephrine, suggesting potential therapeutic applications in treating neurological conditions.

Research

Mechanism of Action

The mechanism of action of N-(4-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Nitrothiophene-containing analogs (e.g., Compound 9) exhibit distinct electronic properties due to the electron-withdrawing nitro group, which may influence receptor binding .

Synthetic Yields :

- Yields for the target compound (~28–31%) are comparable to those of analogs synthesized via Method A (typically 18–32%) . Lower yields in some cases (e.g., 18% for Compound 7) are attributed to steric hindrance from bulky substituents .

Spectral Signatures :

- The piperidine ring protons (δ ~2.5–3.5 ppm) are conserved across analogs, while aromatic regions vary based on benzyl substituents (e.g., δ 7.8 ppm for nitrothiophene in Compound 9) .

Functional and Pharmacological Insights

- Pyridinylmethyl analogs (e.g., Compound 8) show selectivity for serotonin receptors (5-HT₂C), highlighting the impact of heterocyclic substitutions on receptor specificity .

Biological Activity

N-(4-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride is a chemical compound with significant potential in pharmacology and medicinal chemistry. Its unique molecular structure, characterized by a piperidine ring and a 4-methylbenzyl group, suggests a variety of biological activities, particularly in the modulation of neurotransmitter systems.

- Molecular Formula : C₁₄H₂₃ClN₂

- Molecular Weight : 254.80 g/mol

- CAS Number : 1289387-81-0

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Research indicates that this compound may act primarily as a selective serotonin reuptake inhibitor (SSRI). This mechanism is crucial for its potential application in treating mood disorders and anxiety. The compound appears to selectively bind to serotonin receptors, influencing pathways that regulate mood and emotional responses.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Serotonin Receptor Binding | Exhibits binding affinity to serotonin receptors, suggesting mood regulation effects. |

| Potential Antidepressant | May function similarly to SSRIs, indicating potential use in treating depression. |

| Neurotransmitter Modulation | Influences various neurotransmitter systems, potentially affecting anxiety levels. |

Case Studies and Research Findings

- Receptor Binding Assays : Preliminary studies have demonstrated that this compound shows significant binding affinity for serotonin receptors. This was assessed through receptor binding assays, which indicated its potential efficacy as an antidepressant.

- Pharmacological Evaluations : In vitro studies have been conducted to evaluate the pharmacological profile of the compound. These studies focused on its interaction with human embryonic kidney (HEK293T) cells expressing serotonin receptors, confirming its role in modulating neurotransmitter activity .

- Comparative Analysis : A comparative analysis with structurally similar compounds highlighted the unique interaction profile of this compound with serotonin receptors, differentiating it from other piperidine derivatives.

Potential Applications

Given its biological activity, this compound may have several therapeutic applications:

- Treatment of Mood Disorders : As an SSRI, it could be explored for use in treating depression and anxiety disorders.

- Neuropharmacological Research : Its ability to modulate neurotransmitter systems makes it a valuable compound for research in neuropharmacology.

Q & A

Q. What synthetic methodologies are reported for N-(4-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride?

The compound is synthesized via reductive amination between 4-methylbenzaldehyde and 1-(piperidin-3-yl)methanamine, followed by HCl salt formation. Key steps include:

- Method A : Condensation of the aldehyde with the amine in a polar aprotic solvent (e.g., THF or DCM) using a reducing agent like sodium triacetoxyborohydride (STAB) .

- Purification : Recrystallization from ethanol/ether mixtures yields the hydrochloride salt with >95% purity.

- Characterization : Confirmed via NMR (e.g., δ 7.2–7.4 ppm for aromatic protons), NMR, and LCMS (m/z 254.2 for the free base) .

Q. What safety protocols are recommended for handling this compound?

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

- PPE : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ fume hoods with HEPA filters to avoid inhalation .

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .

Q. How is the compound characterized for structural validation?

- Spectroscopy : NMR identifies benzyl protons (δ 4.3 ppm for CH-N) and piperidine ring protons (δ 2.6–3.1 ppm). NMR confirms quaternary carbons (e.g., δ 138.5 ppm for aromatic C) .

- Mass Spectrometry : LCMS shows [M+H] at 254.2 (free base) and [M-Cl] at 235.1 for the hydrochloride salt .

- Elemental Analysis : Carbon and nitrogen content must align with theoretical values (e.g., C: 62.9%, N: 9.5%) .

Advanced Research Questions

Q. How can synthetic yields be optimized given variability in similar reactions (e.g., 17–32% yields)?

- DOE Approach : Vary solvent (e.g., DMF vs. THF), temperature (0°C vs. RT), and reducing agents (STAB vs. NaBH) to identify optimal conditions. Evidence from structurally analogous compounds suggests THF at 0°C with STAB improves yields to >30% .

- Catalysis : Add molecular sieves to absorb water and shift equilibrium toward imine formation .

Q. What pharmacological targets are plausible based on structural analogs?

- GPCRs : Piperidine moieties in related compounds (e.g., BD214889) act as ligands for serotonin (5-HT) or sigma receptors .

- Enzyme Inhibition : The benzyl group may confer affinity for monoamine oxidases (MAOs) or acetylcholinesterase, as seen in analogs like sarizotan .

- Receptor Binding Assays : Use radiolabeled -ligands in competitive binding studies (e.g., vs. cannabinoid receptors as in ).

Q. How can stability under physiological conditions be assessed?

Q. How to resolve contradictions in safety data (e.g., GHS classification discrepancies)?

- Data Triangulation : Cross-reference SDS from multiple vendors (e.g., Cayman Chemical vs. Kishida). While Kishida classifies similar piperidines as H302 (harmful if swallowed), Cayman reports no GHS hazards .

- Toxicology Studies : Conduct acute toxicity assays in rodents (LD determination) to validate classifications .

Methodological Considerations

Q. What analytical techniques differentiate this compound from regioisomers (e.g., piperidin-2-yl vs. piperidin-3-yl)?

Q. How to design SAR studies for optimizing receptor affinity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.